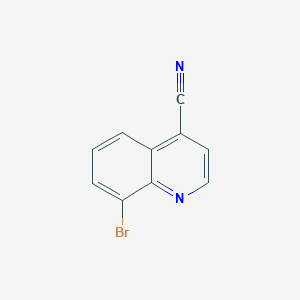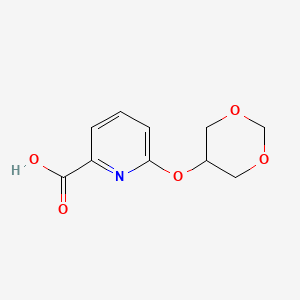
8-Bromoquinolina-4-carbonitrilo
Descripción general
Descripción
8-Bromoquinoline-4-carbonitrile: is a heterocyclic aromatic compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and a cyano group at the 4th position makes this compound unique and valuable in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Chemistry: 8-Bromoquinoline-4-carbonitrile is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. It is used in the development of drugs targeting specific biological pathways and molecular targets .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of materials with specific properties .
Análisis Bioquímico
Biochemical Properties
8-Bromoquinoline-4-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo direct heteroarylation reactions with heteroaromatic compounds in the presence of a palladium catalyst, leading to the formation of polyheteroaromatic derivatives . This interaction is crucial for the synthesis of dyes, food colors, pharmaceutical reagents, and pH indicators . The compound’s pyridyl group is particularly important in these reactions, facilitating the formation of complex molecular structures.
Cellular Effects
8-Bromoquinoline-4-carbonitrile influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can modulate gene expression by interacting with specific transcription factors, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 8-Bromoquinoline-4-carbonitrile involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can lead to changes in the metabolic pathways of various drugs, affecting their efficacy and toxicity. Additionally, 8-Bromoquinoline-4-carbonitrile can bind to DNA and RNA, influencing gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromoquinoline-4-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 8-Bromoquinoline-4-carbonitrile is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 8-Bromoquinoline-4-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can damage cellular structures.
Metabolic Pathways
8-Bromoquinoline-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s biochemical properties and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 8-Bromoquinoline-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the compound’s transport in the bloodstream, affecting its bioavailability and pharmacokinetics.
Subcellular Localization
8-Bromoquinoline-4-carbonitrile exhibits specific subcellular localization patterns. It can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For instance, the compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can localize to the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoline-4-carbonitrile typically involves the bromination of quinoline derivatives. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the bromine and cyano groups .
Industrial Production Methods: Industrial production of 8-Bromoquinoline-4-carbonitrile often employs large-scale bromination and cyanation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Sodium Cyanide (NaCN): Used for cyanation.
Palladium Catalysts: Used for coupling reactions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Mecanismo De Acción
The mechanism of action of 8-Bromoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and cyano groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its desired effects in biological systems .
Comparación Con Compuestos Similares
8-Bromoquinoline: Lacks the cyano group at the 4th position.
4-Cyanoquinoline: Lacks the bromine atom at the 8th position.
8-Chloroquinoline: Has a chlorine atom instead of bromine at the 8th position.
Uniqueness: 8-Bromoquinoline-4-carbonitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
8-bromoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDBLYHPJMMFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676539 | |
| Record name | 8-Bromoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-89-9 | |
| Record name | 8-Bromo-4-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoquinoline-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)
![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)




![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)
![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)


![N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B1394081.png)

